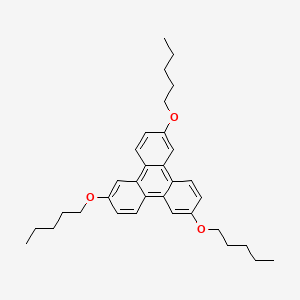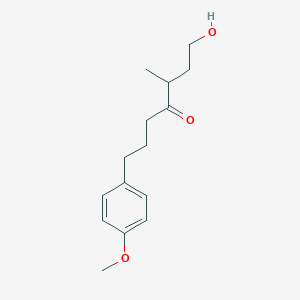
1-Hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a methylheptanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a methoxyphenyl group, followed by oxidation and hydrolysis steps to introduce the hydroxy and ketone functionalities. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and reduce the reaction time. Purification processes such as distillation, crystallization, and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 1,7-dioxo-3-methylheptan-4-one or 1-hydroxy-7-(4-methoxyphenyl)-3-methylheptanoic acid.
Reduction: Formation of 1-hydroxy-7-(4-methoxyphenyl)-3-methylheptanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
1-Hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 1-Hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and ketone groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-Hydroxy-7-(4-hydroxyphenyl)-3-methylheptan-4-one
- 1-Hydroxy-7-(4-chlorophenyl)-3-methylheptan-4-one
- 1-Hydroxy-7-(4-nitrophenyl)-3-methylheptan-4-one
Comparison: 1-Hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, the methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
CAS No. |
138850-32-5 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
1-hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one |
InChI |
InChI=1S/C15H22O3/c1-12(10-11-16)15(17)5-3-4-13-6-8-14(18-2)9-7-13/h6-9,12,16H,3-5,10-11H2,1-2H3 |
InChI Key |
BZRZPADRCLYDES-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)C(=O)CCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


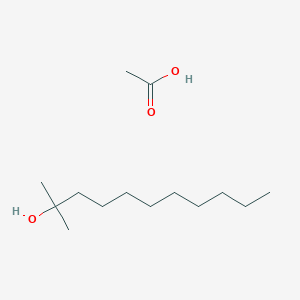
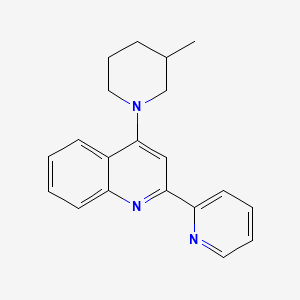
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
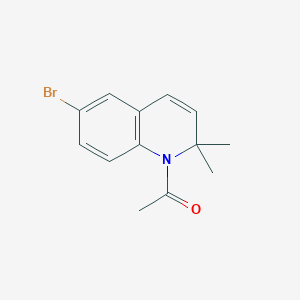

![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
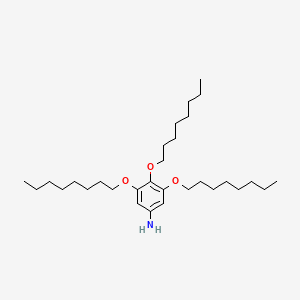
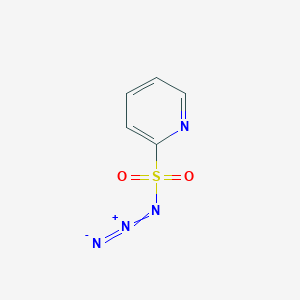
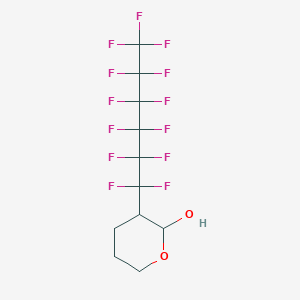
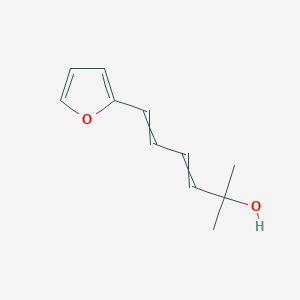

![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

